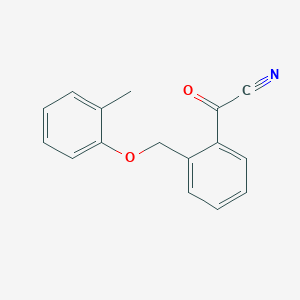

2-(2-Methylphenoxymethyl)benzoyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylphenoxy)methyl]benzoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-12-6-2-5-9-16(12)19-11-13-7-3-4-8-14(13)15(18)10-17/h2-9H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVQLQSCRLIDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576751 | |

| Record name | 2-[(2-Methylphenoxy)methyl]benzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143211-11-4 | |

| Record name | 2-[(2-Methylphenoxy)methyl]-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143211-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Methylphenoxy)methyl]benzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetonitrile, 2-[(2-methylphenoxy)methyl]-α-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-(2-Methylphenoxymethyl)benzoyl cyanide

The direct synthesis of this compound primarily involves the formation of the benzoyl cyanide core structure from suitable precursors. Key strategies include acylation-cyanation routes, the use of phase-transfer catalysis for introducing the cyanide group, and the functionalization and alkylation of precursor molecules.

Acylation-Cyanation Routes and Mechanistic Investigations

A principal method for synthesizing benzoyl cyanides involves the reaction of a corresponding benzoyl chloride with a cyanide source. chemicalbook.com In the case of this compound, the precursor is 2-(2-Methylphenoxymethyl)benzoyl chloride. chemicalbook.com This acylation-cyanation reaction typically utilizes a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the nitrile group. chemicalbook.comgoogle.com

Mechanistically, the process involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the acyl chloride. This results in the displacement of the chloride leaving group and the formation of the acyl cyanide. The reaction is often carried out in a suitable organic solvent.

Phase-Transfer Catalysis in Cyanide Introduction

Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate the reaction between reactants present in different phases, typically an aqueous phase containing the cyanide salt and an organic phase containing the acyl chloride. chemicalbook.comgoogle.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the acyl chloride. google.comphasetransfer.com This method can lead to faster reaction rates, milder reaction conditions, and improved yields by enhancing the availability of the nucleophile in the organic phase. phasetransfer.comiupac.org The use of PTC can also minimize side reactions, such as the hydrolysis of the acyl chloride. phasetransfer.com

Precursor Functionalization and Alkylation Approaches

An alternative approach involves the construction of the 2-(2-methylphenoxymethyl) side chain on a pre-existing benzoyl cyanide or a related precursor. This can be achieved through alkylation reactions. For instance, a suitably functionalized benzyl (B1604629) cyanide derivative can be alkylated to introduce the desired substituent. google.com The synthesis of related benzyl cyanides often involves the reaction of a benzyl halide with a cyanide source. chemicalbook.com The choice of base and reaction conditions is crucial to ensure efficient and selective alkylation. google.com

Optimized Reaction Conditions and Efficiency Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.

For the conversion of 2-(2-methylphenoxymethyl)benzoic acid to its corresponding acyl chloride, a common precursor, thionyl chloride is often used in a solvent like toluene (B28343) at elevated temperatures (e.g., 70°C). chemicalbook.com In the subsequent cyanation step, controlling the temperature is crucial. For example, a method for preparing a related compound, o-methyl benzoyl cyanide, specifies a reaction temperature of 80-85°C. google.com The choice of solvent can also significantly impact the reaction outcome. Solvents such as dichloroethane and toluene are commonly employed. google.comgoogle.com

The efficiency of the synthesis can be enhanced by using catalysts. In some cyanation reactions, a copper catalyst system has been employed to facilitate the reaction, particularly when using less reactive cyaniding agents. google.com The concentration of reactants and the reaction time are also optimized to drive the reaction to completion and maximize product yield. For instance, a synthesis of o-methyl benzoyl cyanide from o-methylbenzoyl chloride reports a reaction time of 3 to 5 hours. google.com

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. uniroma1.itnih.govmun.ca This involves several key considerations:

Prevention of Waste: Designing synthetic pathways that generate minimal waste is a primary goal. nih.govgreenchemistry-toolkit.org This can be achieved by maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Use of Safer Chemicals: Whenever possible, synthetic methods are designed to use and generate substances that have little or no toxicity to human health and the environment. nih.gov An important development in this area is the use of less toxic cyaniding agents, such as potassium ferricyanide, as an alternative to highly toxic simple cyanides like sodium cyanide. google.comgoogle.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with more environmentally benign alternatives. nih.gov Research focuses on using water as a solvent or conducting reactions under solvent-free conditions. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled, reducing waste. nih.govsphinxsai.com The development of efficient and recyclable catalysts is an active area of research. google.com

Energy Efficiency: Synthetic methods should be designed to be energy-efficient by conducting reactions at ambient temperature and pressure whenever possible. nih.govsphinxsai.com

One example of applying green chemistry principles is a method for synthesizing a related compound that uses an environmentally friendly reagent, which reduces pollution and results in a high yield and purity of the target product. google.com

Continuous Flow Synthesis Exploration for Scale-Up Research

Continuous flow chemistry is an emerging technology that offers significant advantages for the synthesis of chemical compounds, including this compound, particularly for large-scale production. rhhz.netrsc.org In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. rhhz.net This approach offers several benefits over traditional batch processing:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly reduces the risks associated with handling hazardous materials like cyanides. rhhz.netresearchgate.net This is particularly important for cyanation reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity. rhhz.net

Scalability: Scaling up a continuous flow process is often simpler than scaling up a batch reaction. Instead of using larger reactors, the production rate can be increased by running the system for a longer time or by using multiple reactors in parallel. rhhz.netrsc.org

Automation and Reproducibility: Flow systems can be easily automated, leading to highly reproducible results and reduced labor costs. uniroma1.it

The synthesis of various nitriles has been successfully demonstrated using continuous flow methods, highlighting the potential for applying this technology to the production of this compound. rhhz.netrsc.orgnih.gov

Chemical Reactivity and Reaction Mechanisms of 2 2 Methylphenoxymethyl Benzoyl Cyanide

Nucleophilic Reactivity at the Nitrile Moiety

The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity is fundamental to the transformation of the cyano group into other valuable functional groups.

The nitrile group can undergo hydrolysis in acidic or basic aqueous solutions to yield a carboxylic acid or an amide intermediate. openstax.orgyoutube.com Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. This leads to an imidic acid tautomer that subsequently forms an amide, which can be further hydrolyzed to a carboxylic acid. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting imine anion is protonated by water to form an amide, which is then hydrolyzed to a carboxylate salt. openstax.org

While direct alcoholysis or aminolysis of the nitrile is less common, related transformations are well-established. The Pinner reaction, for instance, involves the treatment of a nitrile with an alcohol in the presence of a strong acid like HCl. This process forms an imino ester salt, which can be subsequently hydrolyzed to yield an ester, providing an indirect pathway for alcoholysis.

Direct aminolysis to form amidines is also possible, though it often requires elevated temperatures or catalytic activation.

One of the most significant reactions involving the nitrile moiety is the addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. ucalgary.caorganicchemistrytutor.com These powerful nucleophiles attack the electrophilic carbon of the nitrile to form a new carbon-carbon bond. The initial product is a resonance-stabilized imine anion salt. ucalgary.camasterorganicchemistry.com Crucially, this intermediate does not react further with the organometallic reagent. Subsequent aqueous acidic workup hydrolyzes the imine to a ketone. masterorganicchemistry.comnih.govquora.com This two-step sequence provides an effective method for the synthesis of ketones from nitriles. The reaction can be catalyzed by zinc chloride (ZnCl₂), which generates more reactive zinc(ii)ate species in situ. nih.gov

| Nucleophile | Reagent(s) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Organomagnesium Halide | 1. R-MgX in Ether/Toluene (B28343) 2. H₃O⁺ | Imine Magnesium Salt | Ketone |

| Organolithium | 1. R-Li in Ether/THF 2. H₃O⁺ | Imine Lithium Salt | Ketone |

Electrophilic Transformations and Aromatic Functionalization

The structure of 2-(2-Methylphenoxymethyl)benzoyl cyanide contains two distinct benzene (B151609) rings, each with different susceptibilities and regioselectivities towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comwikipedia.org

The benzoyl ring, substituted with the -(C=O)CN group, is strongly deactivated due to the powerful electron-withdrawing nature of both the carbonyl and nitrile functions. Substituents on this ring will direct incoming electrophiles to the meta positions relative to the aroyl cyanide group.

Conversely, the phenoxymethyl (B101242) ring is activated towards EAS. It bears two activating groups: the methyl group (-CH₃) and the alkoxymethyl ether group (-OCH₂-Ar). Both are ortho, para-directors. wikipedia.org The ether oxygen is a more potent activating group than the methyl group, and its directing effect will dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the ether linkage.

| Reaction | Reagents | Target Ring | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Benzoyl | Meta-directing (deactivating) | Position 5 |

| Nitration | HNO₃, H₂SO₄ | Phenoxymethyl | Ortho, para-directing (activating) | Positions 3', 5', 6' |

| Bromination | Br₂, FeBr₃ | Benzoyl | Meta-directing (deactivating) | Position 5 |

| Bromination | Br₂, FeBr₃ | Phenoxymethyl | Ortho, para-directing (activating) | Positions 3', 5', 6' |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Phenoxymethyl | Ortho, para-directing (activating) | Positions 3', 5', 6' (Benzoyl ring is too deactivated) |

Rearrangement Reactions of the Benzoyl Cyanide Structure

The α-keto nitrile framework of the molecule allows for several potential rearrangement reactions, typically following an initial transformation.

A notable example is the Beckmann rearrangement, which occurs on oximes. masterorganicchemistry.comorganic-chemistry.org If the carbonyl group of this compound is first converted to its corresponding oxime using hydroxylamine (B1172632) (NH₂OH), treatment with acid could induce a rearrangement to form an N-substituted amide.

Studies on related α-keto nitriles have shown other unique rearrangements. For instance, the reaction of aryl nitriles with silyldihalomethyllithium can proceed through a 2-bromo-2H-azirine intermediate, which upon hydrolysis yields α-keto acylsilanes. acs.org This process involves the formation and subsequent rearrangement of a cyclic intermediate derived from the nitrile. Furthermore, a novel 1,3-rearrangement of a silyl (B83357) group from carbon to a negatively charged nitrogen has been observed in reactions involving silyldichloromethyllithium and nitriles. acs.org

Additionally, the conversion of α-keto acid oximes into nitriles through decarboxylation is a well-documented rearrangement-elimination pathway, highlighting the reactivity of the α-oximino functionality that can be derived from the title compound. cdnsciencepub.com

Metal-Catalyzed Transformations and Coordination Chemistry Studies

The aroyl cyanide moiety can participate in various metal-catalyzed reactions and act as a ligand in coordination complexes. Research has shown that aroyl cyanides react directly with azazirconacyclopentadienes. acs.org In this transformation, the aroyl cyanide inserts into a zirconacyclopentadiene, with the O-C-N unit functioning as a bidentate ligand to form a novel, stabilized azazirconacycle. Hydrolysis of this new zirconacycle yields an N-substituted benzamide. acs.org

Copper salts are frequently employed in the synthesis of benzoyl cyanides from benzoyl chlorides and alkali cyanides, indicating a catalytic role for copper in activating the substrates. google.com Furthermore, benzoyl cyanide has been proposed as a key intermediate in certain copper-catalyzed cyanation reactions where other nitriles, such as phenylacetonitrile, serve as the cyanide source through a process of C-CN bond activation. snnu.edu.cn

| Metal Catalyst/Reagent | Reaction Type | Role of Benzoyl Cyanide | Outcome |

|---|---|---|---|

| Azazirconacyclopentadiene | Insertion / Coordination | Reactant / Ligand | Formation of a new azazirconacycle |

| Copper(I) Salts | Cyanation Catalyst | Product | Synthesis from benzoyl chloride |

| Copper(I) Iodide | C-H Cyanation | Proposed Intermediate | Source of CN in C-CN bond activation pathways |

Radical Chemistry and Photoreactivity Studies

The benzoyl cyanide structure is susceptible to both radical and photochemical reactions. Irradiation of benzoyl cyanide with UV light can induce homolytic cleavage of the relatively weak C(O)-CN bond to generate a benzoyl radical and a cyanide radical. rsc.org In the presence of electron-rich alkenes, the benzoyl radical can lead to the formation of oxetanes and ketones. rsc.orgrsc.org

More recently, benzoyl cyanide has been utilized as a versatile radical acylating reagent. researchgate.net Through the use of visible-light photoredox catalysis, which combines single-electron transfer (SET) and hydrogen atom transfer (HAT) processes, benzoyl cyanide can achieve direct acylation of benzylic C-H bonds. This method operates under mild conditions and demonstrates high functional group tolerance. researchgate.net Such reactions are typically initiated by a photocatalyst that, upon excitation, can abstract an electron from a suitable donor, which then triggers a radical chain process. Common radical initiators for thermal processes include azobisisobutyronitrile (AIBN). libretexts.orguchicago.edu

| Condition | Reaction Type | Key Intermediate | Typical Product(s) |

|---|---|---|---|

| UV Irradiation (in presence of alkenes) | Photochemical Addition | Benzoyl Radical | Oxetanes, Ketones |

| Visible Light, Photocatalyst | Radical Acylation (of C-H bonds) | Acyl Radical | Benzylic Ketones |

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of 2-(2-Methylphenoxymethyl)benzoyl cyanide in solution. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of each nucleus. The presence of distinct aromatic and aliphatic regions in the ¹H spectrum, along with characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, allows for preliminary assignments.

Two-dimensional (2D) NMR experiments are employed for definitive assignments and to probe through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks within the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the precise assignment of each carbon atom bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) couplings between ¹H and ¹³C nuclei. This is particularly useful for connecting the different fragments of the molecule, such as linking the methylene protons to the carbons of both the benzoyl and the phenoxymethyl (B101242) moieties, and confirming the connectivity of the carbonyl and cyanide groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. NOESY data is critical for determining the preferred conformation around the single bonds, such as the C-C bond of the benzyl (B1604629) group and the C-O ether linkage. For instance, correlations between the methylene protons and specific protons on the two aromatic rings can define the molecule's folded or extended state in solution.

Studies on structurally similar tertiary amides and related compounds have shown that rotation around certain bonds can be hindered, leading to the existence of multiple stable conformers at room temperature, which may be observable as separate sets of signals in the NMR spectra. scielo.brresearchgate.net Variable temperature (VT) NMR studies can be used to investigate these dynamic processes, providing thermodynamic data on the conformational equilibria.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on standard chemical shift increments and data from analogous structures like benzoyl cyanide, o-xylene, and benzyl ethers.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~185.0 |

| C-CN | - | ~110.0 |

| C≡N | - | ~115.0 |

| Benzoyl Ring (C1') | - | ~135.0 |

| Benzoyl Ring (C2') | - | ~130.0 |

| Benzoyl Ring (C3'-C6') | 7.5 - 8.2 | ~129.0 - 134.0 |

| Methylene (-CH₂-) | ~5.3 | ~70.0 |

| Phenoxy Ring (C1'') | - | ~156.0 |

| Phenoxy Ring (C2'') | - | ~128.0 |

| Phenoxy Ring (C3''-C6'') | 6.8 - 7.3 | ~112.0 - 131.0 |

| Methyl (-CH₃) | ~2.3 | ~16.0 |

Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound (C₁₆H₁₃NO₂, MW: 251.29 g/mol ) pharmaffiliates.com and for elucidating its structure through controlled fragmentation. Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙) which then undergoes a series of fragmentation events to produce smaller, characteristic ions.

The fragmentation pathways are dictated by the relative stability of the resulting cations and neutral losses. Key expected fragmentation patterns include:

Alpha-Cleavage: A common pathway for carbonyl compounds is the cleavage of bonds adjacent to the carbonyl group. This can lead to the formation of a stable benzoyl cation at m/z 105 by loss of the ·CH(CN)OCH₂- fragment, or cleavage on the other side to lose the cyanide radical (·CN), although the former is more common in aromatic ketones. youtube.commiamioh.edu

Loss of CO: The benzoyl cation (m/z 105) frequently undergoes a subsequent loss of a neutral carbon monoxide molecule to produce the phenyl cation at m/z 77. youtube.com

Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage. Breakage of the benzyl-oxygen bond can lead to the formation of an o-cresol (B1677501) radical and a [M - 107]⁺ ion at m/z 144, or alternatively, the formation of a tropylium-like ion at m/z 91 (C₇H₇⁺) corresponding to the benzyl fragment.

Formation of the 2-Methylphenoxymethyl Cation: Cleavage of the CH₂-benzoyl bond can generate a stable 2-methylphenoxymethyl cation at m/z 121.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the parent ion and its fragments, confirming their elemental composition. Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing a more detailed map of the fragmentation cascade and aiding in the differentiation of potential isomers.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 251 | [C₁₆H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 144 | [C₈H₅NO]⁺ | M - C₇H₉O (Loss of methylphenoxy radical) |

| 121 | [C₈H₉O]⁺ | 2-Methylphenoxymethyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation (from m/z 105) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. These methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures light scattering due to changes in polarizability. ksu.edu.sa

The spectrum of this compound is characterized by several key vibrational modes:

C≡N Stretch: The cyanide group gives rise to a sharp, intense absorption in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. researchgate.net Its intensity is often weaker in the Raman spectrum.

C=O Stretch: The ketone carbonyl group produces a very strong absorption in the IR spectrum, usually between 1680-1700 cm⁻¹ for aromatic ketones. researchgate.net Conjugation with the aromatic ring and the cyanide group influences the exact position.

Aromatic C=C Stretches: The two benzene (B151609) rings exhibit several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O-C Stretches: The ether linkage shows characteristic asymmetric and symmetric stretching bands, typically found in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

Analysis of these band positions, shapes, and intensities can provide insights into the molecule's electronic structure and intermolecular interactions in different states (solid, liquid). For example, hydrogen bonding or crystal packing effects can cause shifts in the C=O and C≡N stretching frequencies.

Table 3: Characteristic Vibrational Frequencies for this compound Based on typical functional group absorption regions and data for related compounds like benzoyl cyanide. researchgate.netchemicalbook.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Aromatic | 3050 - 3150 | Medium |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 2980 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Sharp, Strong |

| C=O Stretch | Aryl Ketone | 1680 - 1700 | Very Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | Ether | 1200 - 1270 | Strong |

| C-O-C Symmetric Stretch | Ether | 1000 - 1075 | Medium |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound has not been reported in the searched literature, a successful analysis would yield a wealth of structural information.

A crystal structure would provide:

Unambiguous Conformation: Precise measurement of all bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation as it exists in the crystal lattice. This would resolve any ambiguities about the rotational positions of the phenyl and tolyl rings relative to the central benzoyl cyanide framework.

Intermolecular Interactions: Detailed insight into the non-covalent forces that govern the packing of molecules in the crystal. This includes identifying potential weak hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking interactions between the aromatic rings of adjacent molecules, and other van der Waals forces. These interactions are fundamental to understanding the material's physical properties, such as melting point and solubility.

Stereochemical Confirmation: Absolute confirmation of the molecular structure, complementing the data obtained from NMR and MS.

Structural data from related benzoyl derivatives and complex heterocyclic systems like benzotriazepines often reveal intricate packing motifs and specific conformations stabilized by intermolecular forces. researchgate.net Such an analysis for this compound would provide a foundational understanding of its solid-state chemistry.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-(2-Methylphenoxymethyl)benzoyl cyanide, DFT calculations, often at the B3LYP/6-31+G(d,p) level of theory, would provide valuable insights into its fundamental properties. researchgate.net

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive species.

Furthermore, DFT can be used to calculate various reactivity descriptors. These descriptors help in understanding and predicting the sites of electrophilic and nucleophilic attack. For instance, the Fukui function can be calculated to identify the most reactive sites within the this compound molecule.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org For this compound, these calculations could be employed to study its synthesis, decomposition, or its reactions with other molecules.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. rsc.orgchemrxiv.org This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. For example, in the synthesis of a related compound, benzoyl cyanide, quantum chemical calculations could model the reaction between benzoyl chloride and a cyanide source to determine the most favorable reaction pathway. orgsyn.org

These computational methods can also predict the stereoselectivity and regioselectivity of reactions involving this compound, providing insights that are invaluable for synthetic chemistry. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While specific molecular dynamics (MD) simulations for this compound are not documented, this computational technique is essential for understanding the behavior of molecules in solution and for exploring their conformational flexibility.

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations could be used to:

Investigate Solvent Effects: By simulating the molecule in different solvents, one can understand how the solvent influences its conformation, stability, and reactivity. The integral equation formalism polarized continuum model (IEFPCM) is one such method used to simulate solvent effects. researchgate.net

Explore Conformational Landscapes: The molecule possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore this conformational space to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its biological activity and physical properties.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. For this compound, the following spectroscopic parameters could be computationally predicted:

Infrared (IR) Spectra: Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR spectrum. This can aid in the structural characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to predict the appearance of NMR spectra. This is a valuable tool for confirming the structure of a synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

These computational predictions, when compared with experimental data, provide a robust method for the structural elucidation and characterization of this compound.

Applications in Synthetic Methodology and Materials Science

2-(2-Methylphenoxymethyl)benzoyl cyanide as a Versatile Synthetic Intermediate

This compound is a key intermediate in the synthesis of certain agrochemicals, most notably the fungicide Kresoxim-methyl. In this context, it serves as a foundational building block upon which the final, more complex active ingredient is assembled. A patent for the preparation of Kresoxim-methyl highlights a synthetic route where this compound is a crucial, albeit expensive, raw material. google.com The preparation of the cyanide itself can be challenging, sometimes involving hazardous reagents like sodium cyanide and thionyl chloride, which poses safety and environmental concerns for industrial-scale production. google.com

The versatility of this compound is rooted in the dual reactivity of the benzoyl cyanide functional group. This group is known to participate in a variety of chemical transformations, making it a valuable handle in multi-step syntheses. Benzoyl cyanides, in general, are effective benzoylating agents and can be prepared through several methods, including the reaction of benzoyl chloride with a metal cyanide. google.com The presence of the 2-(2-methylphenoxymethyl) group introduces specific steric and electronic properties that can influence the reactivity and selectivity of the molecule in subsequent synthetic steps.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 143211-11-4 | guidechem.comguidechem.com |

| Molecular Formula | C₁₆H₁₃NO₂ | guidechem.comguidechem.com |

| Molecular Weight | 251.28 g/mol | guidechem.comguidechem.com |

| Synonyms | 2-[(2-Methylphenoxy)methyl]-α-oxobenzeneacetonitrile | guidechem.com |

Strategies for Complex Molecule Construction Utilizing the Compound's Reactivity

The construction of complex molecules from this compound leverages the inherent reactivity of its α-ketonitrile structure. The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, while the adjacent nitrile group can undergo hydrolysis, reduction, or addition reactions.

A primary example is its role in synthesizing fungicidal compounds. For instance, a related precursor, Methyl 2-(2-methylphenoxymethyl)phenylglyoxylate, is employed in the agrochemical industry to build complex pesticides. lookchem.com This suggests that the core structure provided by this compound is integral to the biological activity of the final product. The synthetic strategy often involves the transformation of the nitrile and/or ketone function. For example, the ketone can be converted into an oxime, which is a key structural feature in strobilurin-type fungicides like Kresoxim-methyl.

The general reactivity of the benzoyl cyanide moiety includes:

Nucleophilic addition to the carbonyl group: Grignard reagents, organolithium compounds, and other nucleophiles can add to the ketone, leading to tertiary alcohols.

Reactions of the nitrile group: The cyanide can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Benzoylation: Benzoyl cyanide can act as a mild and efficient reagent for the benzoylation of alcohols, amines, and even sensitive substrates like nucleosides. researchgate.netnih.gov

The bulky 2-(2-methylphenoxymethyl) substituent likely plays a significant role in directing the stereochemical outcome of reactions at the carbonyl center, providing a strategic advantage in asymmetric synthesis.

Development of Novel Reagents and Catalysts Incorporating the Benzoyl Cyanide Moiety

While this compound itself is primarily known as a synthetic intermediate, the broader class of benzoyl cyanides has been explored for the development of specialized reagents. Benzoyl cyanide is a well-established benzoylating agent, offering an alternative to the more reactive and often less selective benzoyl chloride. nih.gov It has been successfully used for the efficient and selective benzoylation of nucleosides, phenols, and amines under mild conditions. researchgate.netnih.gov

The development of novel reagents often involves modifying the core benzoyl cyanide structure to fine-tune its properties. The introduction of the 2-(2-methylphenoxymethyl) group alters the steric environment and electronic distribution of the molecule compared to unsubstituted benzoyl cyanide. These modifications could potentially lead to reagents with:

Enhanced Selectivity: The steric bulk of the substituent could favor reaction at less hindered sites in a substrate molecule.

Modified Reactivity: The electron-donating or-withdrawing nature of the substituent can increase or decrease the electrophilicity of the carbonyl carbon, thus modulating the reagent's reactivity.

Improved Solubility: The substituent can be tailored to improve solubility in specific organic solvents, facilitating reactions under different conditions.

Although specific catalysts incorporating the this compound structure are not widely documented, the principles of catalyst design suggest that this moiety could be tethered to a solid support or a larger molecular framework to create recyclable reagents or catalysts for acylation reactions.

Exploration in Polymer Chemistry and Functional Material Precursors

There is currently limited published research on the direct application of this compound in polymer chemistry. However, its molecular structure contains several functional groups that suggest potential as a monomer or a precursor for functional materials.

Potential applications in polymer science include:

Monomer for High-Performance Polymers: The aromatic rings in the molecule could be incorporated into polymer backbones, such as polyimides or polyketones, to create materials with high thermal stability and mechanical strength.

Functional Monomer: The cyanide group is a versatile functional handle. It could potentially undergo polymerization or be modified after polymerization to introduce other functionalities. For example, the nitrile group can be converted to a tetrazole ring, a transformation used to modify polymers for applications in energetic materials or coordination chemistry.

Precursor to Photosensitive Materials: The α-ketonitrile structure is a chromophore that absorbs UV light. This property could be exploited in the design of photo-crosslinkable polymers or photoinitiators for polymerization processes.

Table 2: Potential Polymerization-Relevant Functional Groups in this compound

| Functional Group | Potential Role in Polymer Science |

|---|---|

| Aromatic Rings | Contribute to thermal stability and rigidity in polymer backbones. |

| Ether Linkage | Provides some flexibility to the polymer chain. |

| Carbonyl Group | Can participate in polymerization reactions (e.g., formation of polyketals) or serve as a site for post-polymerization modification. |

| Nitrile Group | Can be a site for anionic polymerization or can be chemically modified after polymerization to introduce new functionalities. |

The exploration of this compound in materials science remains an open area for research, with its unique combination of functional groups offering intriguing possibilities for the synthesis of novel polymers and functional materials.

Analytical Method Development for Research and Process Monitoring

Chromatographic Techniques for Reaction Progress Monitoring and Purity Assessment in Research

Chromatographic techniques are instrumental in the separation and quantification of 2-(2-Methylphenoxymethyl)benzoyl cyanide from starting materials, intermediates, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method would be suitable for monitoring the synthesis of this compound. The progress of the reaction can be tracked by observing the decrease in the peak areas of the reactants and the increase in the peak area of the product.

A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order would depend on the polarity of the compounds, with more polar compounds eluting earlier.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would allow for the effective separation of the target compound from potential impurities, enabling accurate purity assessment.

For volatile and thermally stable compounds, Gas Chromatography (GC) is an excellent alternative for purity assessment and reaction monitoring. researchgate.netsemanticscholar.org Given the structure of this compound, it is likely to be amenable to GC analysis. A GC method would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the boiling points and interactions of the analytes with the stationary phase.

A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC. The response of the FID is proportional to the mass of the carbon atoms in the analyte, making it a suitable detector for quantitative analysis.

Table 2: Illustrative GC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This GC method would be effective in separating volatile impurities and monitoring the disappearance of volatile starting materials.

Hyphenated Techniques for Impurity Profiling and Structural Confirmation

Impurity profiling is a critical aspect of pharmaceutical analysis, and hyphenated techniques, which combine a separation technique with a spectroscopic technique, are powerful tools for this purpose. ajrconline.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide not only separation but also structural information about the impurities. ajrconline.org

In the context of this compound, LC-MS could be employed to identify impurities that are co-eluting with the main peak in the HPLC analysis. The mass spectrometer provides the mass-to-charge ratio of the ions, which can be used to determine the molecular weight of the impurities. Further fragmentation of the ions can provide information about their structure. Similarly, GC-MS can be used to identify volatile impurities. The mass spectra of the impurities can be compared with libraries of known compounds for identification.

Electrochemical and Spectrophotometric Methods for Quantitative Analysis in Synthetic Studies

While chromatographic methods are ideal for separation and purity assessment, electrochemical and spectrophotometric methods can offer rapid and sensitive quantitative analysis, particularly for in-process control during synthesis.

Spectrophotometric methods could be developed based on the ultraviolet (UV) absorbance of the benzoyl cyanide chromophore. A calibration curve can be constructed by measuring the absorbance of standard solutions of this compound at a specific wavelength. This method would be simple and rapid for determining the concentration of the compound in reaction mixtures, provided there are no interfering substances that absorb at the same wavelength.

Electrochemical methods, such as voltammetry, could potentially be developed to quantify this compound by exploiting the electrochemical activity of the cyanide group or other reducible/oxidizable functionalities within the molecule. These methods can be highly sensitive and are often suitable for real-time monitoring of reaction kinetics.

Derivatives, Analogues, and Structure Reactivity Correlation Studies

Synthesis and Characterization of Structurally Modified Analogues

The synthesis of structurally modified analogues of 2-(2-Methylphenoxymethyl)benzoyl cyanide typically involves multi-step reaction sequences. A common strategy for creating diversity in this molecular framework is the acylation of 2-aminothiobenzamide or 2-methylaminothiobenzamide with various substituted benzoyl chlorides. This approach allows for the introduction of a wide range of substituents on the benzoyl ring, leading to a library of 2-benzoylaminothiobenzamides. These intermediates, however, are often sensitive to reaction conditions, including basic and acidic media, as well as to heat and atmospheric oxygen, which can lead to decomposition. nih.gov

Another synthetic route involves the reaction of 2-methylbenzheteroazoles with benzoyl chloride and triethylamine, which can yield a variety of products depending on the reaction conditions. For instance, at elevated temperatures (100 °C), the 2-methyl group in 2-methylbenzoxazole (B1214174) can undergo double benzoylation. scienceopen.com The synthesis of related benzofuran (B130515) structures can be achieved through the oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst. scienceopen.comresearchgate.net

The characterization of these newly synthesized analogues is paramount to confirm their structures and purity. A combination of spectroscopic techniques is typically employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, respectively. nih.gov Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and nitrile (C≡N) groups. mdpi.com Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compounds.

A series of new amide-based cyclotriphosphazene (B1200923) molecules with different terminal groups have been successfully synthesized and characterized using these techniques, demonstrating the utility of this analytical workflow. mdpi.com

Systematic Variation of Aromatic and Alkyl Substituents

The systematic variation of aromatic and alkyl substituents on the this compound scaffold is a key strategy for understanding structure-reactivity relationships. By altering the electronic nature and steric bulk of these substituents, it is possible to modulate the reactivity of the molecule.

For instance, in studies of related N-benzyl phenethylamines, the nature of the substituent on the N-benzyl group was found to significantly influence the compound's activity at serotonin (B10506) receptors. nih.gov Similarly, in a series of 2-phenoxybenzamides, the substitution pattern on the anilino part of the molecule and the size of the substituents had a strong impact on their antiplasmodial activity. researchgate.netnih.gov

The following table illustrates a hypothetical series of analogues of this compound where the substituent 'R' on the phenoxy ring is systematically varied. The expected impact on the electronic properties of the benzoyl cyanide moiety is also noted.

| Compound ID | Substituent (R) at position 4 of phenoxy ring | Expected Electronic Effect on Benzoyl Moiety |

| 1a | -H | Neutral |

| 1b | -OCH₃ | Electron-donating |

| 1c | -Cl | Electron-withdrawing |

| 1d | -NO₂ | Strongly electron-withdrawing |

The synthesis of such a series would allow for a systematic investigation of how electron-donating and electron-withdrawing groups on the phenoxy ring influence the reactivity of the benzoyl cyanide core, for example, its susceptibility to nucleophilic attack at the carbonyl carbon or the nitrile carbon.

Investigation of Isosteric Replacements within the Molecular Architecture

Within the this compound framework, several isosteric replacements can be envisioned to probe the importance of specific structural features. For example, the ether linkage (-O-) could be replaced with a thioether (-S-), a sulfoxide (B87167) (-SO-), or a methylene (B1212753) (-CH₂-) group. Such modifications would alter the bond angles, flexibility, and electronic properties of the linker connecting the two aromatic rings.

A review on bioisosterism highlights its utility in molecular modification and drug design, showcasing how this strategy can be employed to enhance pharmacological activity, improve selectivity for biological targets, and optimize pharmacokinetic properties. researchgate.net The concept of isosterism is broadly applicable, from classic replacements of atoms and groups to more complex non-classic replacements involving ring systems and functional groups. researchgate.net

The table below presents potential isosteric replacements for different parts of the this compound molecule.

| Original Group | Isosteric Replacement | Potential Impact |

| Ether Linkage (-O-) | Thioether (-S-) | Altered bond angle and lipophilicity |

| Methyl Group (-CH₃) | Halogen (e.g., -Cl, -F) | Modified steric and electronic profile |

| Benzoyl Cyanide (-COCN) | Carboxylic Acid (-COOH) | Change in acidity and hydrogen bonding capability |

| Phenyl Ring | Thiophene Ring | Altered aromaticity and electronic distribution |

These modifications can lead to significant changes in the molecule's reactivity, stability, and interactions with its environment.

Structure-Reactivity Relationship (SRR) Analysis for Synthetic Control and Predictive Modeling

Structure-Reactivity Relationship (SRR) analysis aims to establish a quantitative correlation between the chemical structure of a series of compounds and their reactivity. This analysis is crucial for gaining synthetic control and for developing predictive models that can guide the design of new molecules with desired properties.

For benzoyl cyanide and its derivatives, the reactivity is largely governed by the electrophilicity of the carbonyl carbon and the nitrile carbon. Substituents on the aromatic rings can significantly influence this reactivity through inductive and resonance effects. For example, electron-withdrawing groups on the benzoyl ring are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

Quantitative Structure-Activity Relationship (QSAR) models are a common tool for SRR analysis. These models use statistical methods to correlate molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters, and lipophilicity) with observed reactivity or biological activity. researchgate.netnih.govtaylorfrancis.comnih.gov For instance, a 2D-QSAR model was successfully developed to describe the vasodilation activity of a series of benzofuran-based compounds. nih.gov

In the context of this compound analogues, an SRR study could involve:

Synthesizing a series of analogues with systematically varied substituents.

Quantifying their reactivity in a specific chemical reaction (e.g., rate of hydrolysis, reaction with a nucleophile).

Calculating a set of molecular descriptors for each analogue.

Developing a mathematical model that relates the descriptors to the observed reactivity.

Such a model would not only provide a deeper understanding of the factors governing the reactivity of this class of compounds but also enable the prediction of the reactivity of yet-to-be-synthesized analogues, thereby guiding future synthetic efforts.

Research Challenges and Future Directions

Addressing Limitations in Current Synthetic Routes

Table 1: Key Limitations in the Synthesis of 2-(2-Methylphenoxymethyl)benzoyl cyanide

| Limitation | Description |

| Reagent Toxicity | Use of highly toxic cyanide sources like sodium cyanide requires specialized handling and poses safety risks. technologynetworks.com |

| Waste Generation | Multi-step syntheses can lead to significant amounts of hazardous byproducts and solvent waste. technologynetworks.com |

| Harsh Reaction Conditions | Some synthetic routes may require harsh conditions, leading to side reactions and increased energy consumption. |

| Purification Challenges | The presence of impurities and byproducts can complicate the purification of the final compound. |

Development of More Sustainable and Atom-Economical Methodologies

In response to the limitations of current synthetic routes, the development of more sustainable and atom-economical methodologies is a key area of research. The principles of green chemistry are being increasingly applied to the synthesis of complex molecules like this compound.

A primary focus is the exploration of safer, non-toxic cyanide sources to replace traditional, highly hazardous reagents. nih.gov Researchers are investigating the use of alternative cyaniding agents that are less toxic and generate fewer harmful byproducts. Additionally, the development of catalytic systems that can utilize these safer cyanide sources with high efficiency is a crucial aspect of this research.

Unexplored Reactivity Pathways and Stereoselective Transformations

The rich chemical structure of this compound, featuring a nitrile group, a carbonyl group, and an aromatic ether linkage, suggests a wide range of unexplored reactivity pathways. The nitrile functional group is particularly versatile and can participate in a variety of chemical transformations. researchgate.netresearchgate.net

Future research will likely focus on exploring the participation of the nitrile group in cycloaddition reactions, C-H bond functionalization, and other novel transformations to create a diverse array of new molecules with potentially valuable properties. researchgate.net The unique electronic and steric environment of the molecule could lead to unexpected and selective reactivity.

Furthermore, the potential for stereoselective transformations of this compound is a promising area of investigation. The development of chiral catalysts could enable the synthesis of enantiomerically pure derivatives of the compound. nih.gov This is particularly relevant for potential biomedical applications where stereochemistry often plays a critical role in biological activity.

Potential for Innovative Non-Biomedical Applications

While the biomedical potential of this compound is an active area of research, its unique chemical structure also suggests a range of innovative non-biomedical applications. Related benzoyl and benzyl (B1604629) cyanide compounds have found use as intermediates in the synthesis of agrochemicals, dyes, and polymers. innospk.comchemicalbull.comcamachem.comsafrole.comdataintelo.comatamanchemicals.com

In the field of agrochemicals, derivatives of this compound could be explored for their potential as novel pesticides or herbicides. chemicalbull.comcamachem.comdataintelo.com The structural motifs present in the molecule could be tailored to interact with specific biological targets in pests or weeds.

In materials science, the compound could serve as a building block for the synthesis of new polymers with unique optical or electronic properties. The aromatic rings and the polar nitrile group could contribute to desirable material characteristics. Additionally, the potential for this compound to be used in the synthesis of novel dyes and pigments warrants further investigation, drawing parallels from the applications of other aromatic nitriles. atamanchemicals.com

Table 2: Potential Non-Biomedical Applications of this compound Derivatives

| Application Area | Potential Use |

| Agrochemicals | Development of new pesticides and herbicides. chemicalbull.comcamachem.comdataintelo.com |

| Materials Science | Synthesis of novel polymers with unique properties. safrole.com |

| Dyes and Pigments | Creation of new colorants with specific spectral characteristics. atamanchemicals.com |

| Fragrances | As a precursor in the synthesis of fragrance components. camachem.comatamanchemicals.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for the Compound

AI algorithms can be trained on vast datasets of chemical reactions to identify patterns and predict the most likely products of a given set of reactants and conditions. ijsea.comeurekalert.orgchemcopilot.comijnc.ir This can save significant time and resources in the laboratory by allowing researchers to focus on the most promising synthetic pathways. For a molecule like this compound, AI could be used to predict unexplored reactivity and guide the design of experiments to test these predictions.

Furthermore, machine learning models can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize the formation of byproducts. beilstein-journals.orgbeilstein-journals.orghilarispublisher.com By systematically exploring the reaction parameter space, these models can identify optimal conditions that may not be apparent through traditional experimental approaches. The application of AI and ML to the synthesis of this compound has the potential to overcome many of the current challenges and unlock new avenues for its application.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(2-methylphenoxymethyl)benzoyl cyanide?

A two-step approach is commonly employed:

Intermediate synthesis : React 2-(chloromethyl)benzoyl chloride with 2-methylphenol under basic conditions (e.g., K₂CO₃) to form the phenoxymethyl benzoyl chloride intermediate.

Cyanidation : Substitute the chloride with a cyanide group using catalytic Sm(OTf)₃, which avoids phase-transfer catalysts and enables high yields (~85%) under mild conditions .

Key considerations : Monitor reaction progress via TLC or HPLC to prevent over-alkylation or side reactions.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methylphenoxy signals at δ 2.3 ppm) .

- IR : Detect the C≡N stretch near 2240 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>97%) .

- Melting point : Compare experimental values (e.g., 53–55°C for related esters) with literature data .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use are mandatory.

- First aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin contact : Wash immediately with soap and water; avoid solvents that enhance dermal absorption .

- Waste disposal : Neutralize cyanide-containing residues with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyanide group in this compound?

The electron-withdrawing benzoyl group activates the cyanide for nucleophilic substitution but steric hindrance from the 2-methylphenoxy moiety may slow reactions. Computational studies (e.g., DFT) can model charge distribution and predict reactivity at the cyanide site. Experimental validation via kinetic studies under varying temperatures and solvents (e.g., DMF vs. acetonitrile) is recommended .

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. Its acyl cyanide structure is amenable to:

- Hydrolysis : Generate carboxylic acids for metal-chelating agents (e.g., Fe³⁺ binding studies) .

- Nucleophilic addition : React with amines or thiols to form imines or thioesters, useful in protease inhibitor design .

Example : Conversion to methyl 2-(2-methylphenoxymethyl)phenylglyoxylate (CAS 143211-10-3) enables further derivatization for agrochemical intermediates .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Impurity profiling : Use LC-MS to identify byproducts like unreacted 2-(chloromethyl)benzoyl chloride or over-alkylated derivatives.

- Detection limits : Optimize MS parameters for cyanide-related fragments (e.g., m/z 26 for CN⁻) .

- Validation : Cross-reference with synthetic standards and spiked recovery experiments .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : DSC/TGA analysis shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic sensitivity : Monitor moisture content (<0.1% via Karl Fischer titration) to avoid cyanide release .

Q. What role does this compound play in studying RNA folding dynamics?

Derivatives like benzoyl cyanide are used in SHAPE (Selective 2′-Hydroxyl Acylation and Primer Extension) probing to map RNA secondary structures. The cyanide group reacts selectively with flexible nucleotides, enabling 2-aminopurine (2AP) substitution for fluorescence-based folding analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.